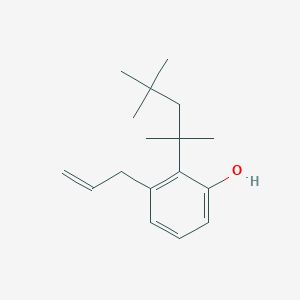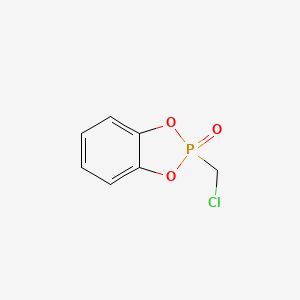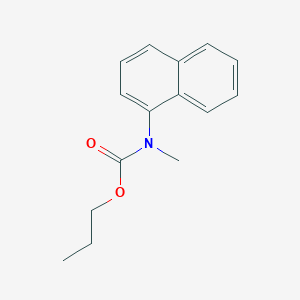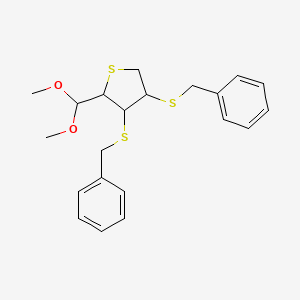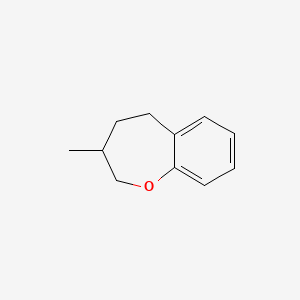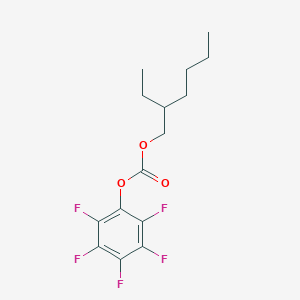
2-Ethylhexyl pentafluorophenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl pentafluorophenyl carbonate is an organic compound that belongs to the class of activated carbonates. These compounds are characterized by the presence of a carbonate group bonded to a pentafluorophenyl group and an alkyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of polycarbonates and other polymers .
Méthodes De Préparation
The synthesis of 2-Ethylhexyl pentafluorophenyl carbonate typically involves the reaction of pentafluorophenol with 2-ethylhexyl chloroformate. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
2-Ethylhexyl pentafluorophenyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form pentafluorophenol and 2-ethylhexanol.
Transcarbonation: This compound can participate in transcarbonation reactions with other alcohols or phenols to form new carbonate esters.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a carbamate, while hydrolysis would yield the corresponding alcohol and phenol .
Applications De Recherche Scientifique
2-Ethylhexyl pentafluorophenyl carbonate has several scientific research applications, including:
Polycarbonate Synthesis: It is used as a reagent in the synthesis of polycarbonates, which are valuable materials in the production of optical discs, eyewear lenses, and medical devices.
Peptide Synthesis: This compound is used as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds.
Bioconjugation: It is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules, enhancing their functionality in biological assays.
Mécanisme D'action
The mechanism of action of 2-Ethylhexyl pentafluorophenyl carbonate involves the activation of the carbonate group by the electron-withdrawing pentafluorophenyl group. This activation makes the carbonate group more susceptible to nucleophilic attack, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparaison Avec Des Composés Similaires
2-Ethylhexyl pentafluorophenyl carbonate can be compared with other similar compounds, such as:
Bis(pentafluorophenyl) carbonate: This compound has two pentafluorophenyl groups and is used in similar applications but may offer different reactivity and selectivity.
2-Ethylhexyl acrylate: While not a carbonate, this compound is used in polymer synthesis and offers different properties and applications.
Propylene carbonate: Another carbonate compound used in various industrial applications, including as a solvent and in lithium-ion batteries.
The uniqueness of this compound lies in its specific reactivity profile and the ability to form stable products with a wide range of nucleophiles, making it a versatile reagent in synthetic chemistry .
Propriétés
Numéro CAS |
115895-32-4 |
|---|---|
Formule moléculaire |
C15H17F5O3 |
Poids moléculaire |
340.28 g/mol |
Nom IUPAC |
2-ethylhexyl (2,3,4,5,6-pentafluorophenyl) carbonate |
InChI |
InChI=1S/C15H17F5O3/c1-3-5-6-8(4-2)7-22-15(21)23-14-12(19)10(17)9(16)11(18)13(14)20/h8H,3-7H2,1-2H3 |
Clé InChI |
BKMFLNYNJKZCBQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane](/img/structure/B14309335.png)
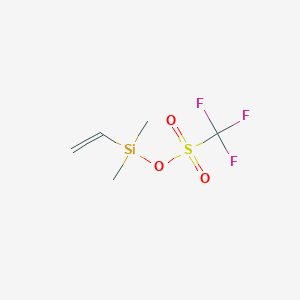
![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)
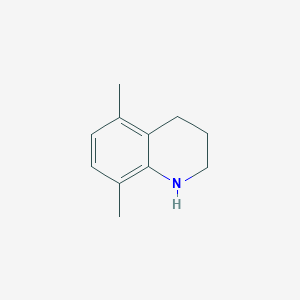
![N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide](/img/structure/B14309353.png)
![4-[(Dimethylamino)methyl]-2,6-diphenylphenol](/img/structure/B14309356.png)
![Diphenyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14309361.png)
![2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol](/img/structure/B14309363.png)
